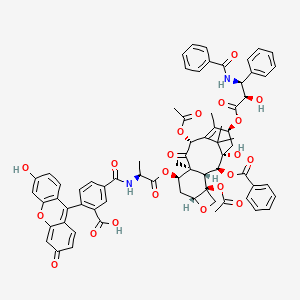

Flutax 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Flutax 1” is a complex organic molecule with a highly intricate structure

科学研究应用

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe for studying biochemical pathways.

Medicine: Potential therapeutic applications due to its complex structure and functional groups.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

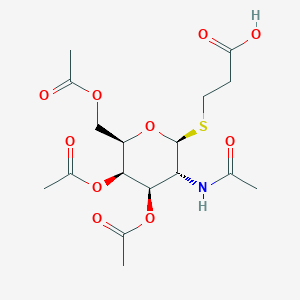

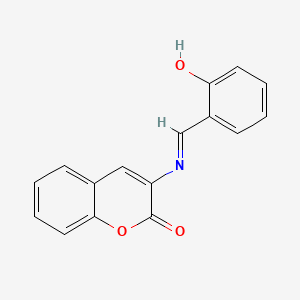

Flutax 1, also known as 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, is a green-fluorescent taxol derivative . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound’s primary target is microtubules . Microtubules are a component of the cytoskeleton, providing structure and shape to cells. They also play crucial roles in many cellular processes, including mitosis and intracellular transport .

Mode of Action

This compound binds to microtubules with high affinity . This binding stabilizes the microtubules, preventing their depolymerization . The binding site of this compound is easily accessible, allowing the compound to bind to and dissociate from native cytoplasmic and spindle microtubules .

Biochemical Pathways

This compound affects the dynamics of microtubule assembly and disassembly . By stabilizing microtubules, it can disrupt normal cellular processes that rely on microtubule dynamics. This includes cell division, where microtubule dynamics are essential for the formation and function of the mitotic spindle .

Pharmacokinetics

The pharmacokinetics of this compound involve its uptake and transcytosis across human endothelial cell monolayers . The rate constant of the initial binding of this compound is inversely proportional to the viscosity of the solution, suggesting a diffusion-controlled reaction .

Result of Action

The stabilization of microtubules by this compound can lead to cell cycle arrest and apoptosis . This makes this compound a potential tool for cancer treatment, as it can induce cell death in rapidly dividing cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the binding of this compound to microtubules is slowed down 10-fold by microtubule-associated proteins bound to the microtubule outer surface . Additionally, the staining of live cells with this compound diminishes very rapidly when exposed to light , indicating that light exposure can influence the efficacy of this compound.

准备方法

Synthetic Routes and Reaction Conditions

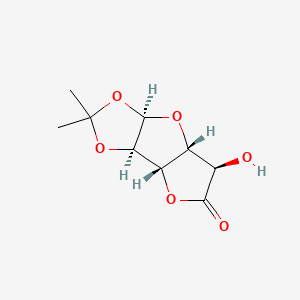

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. Typically, the synthesis starts with the preparation of the core tetracyclic structure, followed by the sequential addition of various functional groups. Key steps may include:

Formation of the tetracyclic core: This step might involve cyclization reactions under acidic or basic conditions.

Introduction of acetoxy and benzoyloxy groups: These groups can be introduced through esterification reactions using acetic anhydride and benzoyl chloride, respectively.

Addition of the carbamoyl group: This step may involve the reaction of an amine with a carbamoyl chloride derivative.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

化学反应分析

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

属性

IUPAC Name |

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52+,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWJJMCMRRQCSY-ADONSEPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H66N2O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Paclitaxel interact with its target and what are the downstream effects?

A: Paclitaxel binds to microtubules, which are essential components of the cytoskeleton in cells. [, ] This binding stabilizes the microtubule structure and prevents its depolymerization. [] This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis, primarily affecting rapidly dividing cells like cancer cells. [, ]

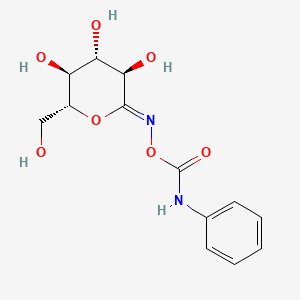

Q2: Are there any fluorescent derivatives of Paclitaxel used in research, and how do they work?

A: Yes, fluorescent derivatives like Flutax-1 and Flutax-2 have been developed and used extensively to study the interaction of Paclitaxel with microtubules. [, , ] These derivatives retain a similar binding mechanism to Paclitaxel, making them valuable tools for real-time visualization and kinetic studies of the drug-target interaction. [, , ] Researchers have used techniques like stopped-flow fluorescence and fluorescence anisotropy to characterize the binding kinetics of these fluorescent probes to microtubules. [, ]

Q3: What is known about the binding site of Paclitaxel on microtubules?

A: Research using Flutax-1 and Flutax-2 suggests that the Paclitaxel binding site is directly accessible on the microtubule surface, contradicting previous models that placed it within the microtubule lumen. [, ] Kinetic studies indicate that the binding occurs through a multi-step process, starting with a fast bimolecular reaction followed by slower conformational changes. [, ] The presence of microtubule-associated proteins (MAPs) on the microtubule surface can influence the binding kinetics of Paclitaxel and its derivatives. []

Q4: Is there evidence of resistance mechanisms to Paclitaxel in cancer cells?

A: Yes, one of the major mechanisms of Paclitaxel resistance is the overexpression of P-glycoprotein (P-gp), a membrane transporter that pumps drugs out of cells, reducing their intracellular concentration. [] Another mechanism involves the overexpression of βIII-tubulin, a tubulin isotype with altered drug binding properties, leading to reduced sensitivity to Paclitaxel. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one](/img/structure/B1140205.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)